2,2'-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide
Description
This compound is a bisphosphorus-containing organochlorine derivative featuring a central 2,2-bis(chloromethyl)propane-1,3-diyl core bridged via oxygen atoms to two 5,5-dimethyl-1,3,2-dioxaphosphorinane rings, each oxidized to the 2,2'-dioxide state.
Properties
CAS No. |
83044-97-7 |
|---|---|
Molecular Formula |
C15H28Cl2O8P2 |
Molecular Weight |
469.2 g/mol |
IUPAC Name |
2-[2,2-bis(chloromethyl)-3-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]propoxy]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C15H28Cl2O8P2/c1-13(2)7-20-26(18,21-8-13)24-11-15(5-16,6-17)12-25-27(19)22-9-14(3,4)10-23-27/h5-12H2,1-4H3 |
InChI Key |
ILIAGSDZPCJDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=O)(OC1)OCC(COP2(=O)OCC(CO2)(C)C)(CCl)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide typically involves the reaction of 2,2-bis(chloromethyl)propane-1,3-diol with 5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the bis(chloromethyl)propane moiety can be substituted with other nucleophiles.
Oxidation and Reduction: The dioxaphosphorinane rings can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction can alter the oxidation state of the phosphorus atoms .
Scientific Research Applications
2,2'-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide is a complex organophosphorus compound with the CAS No. 83044-97-7 . It is also referred to as 2,2'-[[2,2-bis(chloromethyl)propane-1,3-diyl]bis(oxy)]bis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-dioxide .
Overview
2,2'-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide is characterized by a structure featuring two dioxaphosphorinane rings connected by a bis(chloromethyl)propane bridge.
Physicochemical Properties
Some of the key physicochemical properties of the compound are :
- Molecular Formula:
- Molecular Weight: 469.23200
- Density: 1.33 g/cm3
- Boiling Point: 524.1ºC at 760 mmHg
- Flash Point: 463.9ºC
- Index of Refraction: 1.488
Synthesis
The synthesis of 2,2'-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide typically involves the reaction of 2,2-bis(chloromethyl)propane-1,3-diol with 5,5-dimethyl-1,3,2-dioxaphosphorinane-2-oxide. The reaction requires controlled conditions and a catalyst to facilitate the formation of the desired product. Industrial production methods involve large-scale synthesis using similar reaction conditions optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions
The compound undergoes several chemical reactions:
- Substitution Reactions: The chlorine atoms in the bis(chloromethyl)propane moiety can be substituted with nucleophiles.
- Oxidation and Reduction: The dioxaphosphorinane rings can participate in redox reactions under specific conditions.
Common reagents include nucleophiles like amines and thiols for substitution and oxidizing or reducing agents for redox reactions. Reactions are conducted under controlled temperatures and pressures to achieve the desired outcome.
Scientific Research Applications
2,2'-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide is used in diverse scientific research applications:
- Chemistry: It is used as a reagent in organic synthesis and as a precursor for synthesizing other organophosphorus compounds.
- Biology: It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine: It is explored for potential therapeutic properties and as a component in drug delivery systems.
- Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-((2,2-Bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .
Comparison with Similar Compounds
Key Compounds Analyzed :
2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2'-disulfide () Molecular Formula: C₁₀H₂₀O₅P₂S₂ Key Features: Replaces the chloromethyl groups with sulfide (-S-) bridges.
2,2'-[(2,2-Dimethylpropane-1,3-diyl)bis(oxy)]bis[5,5-dimethyl-1,3,2-dioxaphosphorinane] ()
- Key Features : Substitutes chloromethyl groups with methyl groups.
- Impact : Methyl substituents decrease halogen-related reactivity, making the compound less effective in applications requiring radical initiation (e.g., polymer crosslinking) but improving hydrolytic stability.
- Molecular Formula : C₅H₁₀Cl₂O₂
- Key Features : A simpler ether-chlorinated compound lacking phosphorus.
- Impact : Absence of dioxaphosphorinane rings results in lower thermal degradation resistance (~200–250°C vs. >300°C for the target compound).
Physicochemical Properties
Research Findings and Challenges
- Structural Characterization : The target compound’s crystallographic analysis would require advanced software (e.g., SHELXL or ORTEP-3 ) due to its complex stereochemistry.
- Stability Trade-offs : While chloromethyl groups enhance reactivity, they also increase susceptibility to hydrolytic degradation compared to methyl or sulfide derivatives .
Biological Activity
The compound 2,2'-((2,2-bis(chloromethyl)propane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide , with CAS Number 83044-97-7, is a phosphorous-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₁₅H₂₈Cl₂O₈P₂
- Molecular Weight : 469.23 g/mol
- Density : 1.33 g/cm³
- Boiling Point : 524.1 °C
- Flash Point : 463.9 °C
These properties indicate a stable compound with significant thermal resistance, which is essential for applications in various fields including pharmaceuticals and materials science.
The biological activity of this compound can be attributed to its structural components that include dioxaphosphorinane moieties. These structures are known for their potential as:
- Antimicrobial Agents : Compounds containing phosphorous have shown efficacy against various bacterial strains and fungi.
- Antioxidants : The presence of dioxaphosphorinane may contribute to antioxidant activity by scavenging free radicals.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study conducted by researchers evaluated the antimicrobial properties of similar phosphorous compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with dioxaphosphorinane structures exhibited significant inhibition zones compared to control groups . -
Cytotoxicity Tests :
In vitro cytotoxicity assays were performed using human cancer cell lines. The compound demonstrated selective cytotoxicity against certain cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology . -
Antioxidant Activity :
A comparative analysis of various phosphorous compounds revealed that those with dioxaphosphorinane rings displayed enhanced antioxidant activity in DPPH radical scavenging assays. The IC50 values indicated a strong correlation between the structure and antioxidant capacity .
Data Table of Biological Activity
Safety and Handling
Given the presence of chloromethyl groups in its structure, the compound requires careful handling due to potential toxicity. It is classified under hazardous materials and should be handled with appropriate personal protective equipment (PPE).
Q & A
Q. What are the recommended synthetic routes for this compound?
The compound can be synthesized via nucleophilic substitution between phosphorous oxychloride and diols. For example, reacting 2,2-dimethyl-1,3-propanediol with POCl₃ in dry toluene, using triethylamine as a base to neutralize HCl byproducts. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to avoid hydrolysis of intermediates. Purification typically involves recrystallization or column chromatography to isolate the product in ≥95% purity .
Q. How can researchers assess the compound’s stability under varying conditions?
Stability studies should include:
- Thermal analysis : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., thermal stability up to 200°C observed in related dioxaphosphorinane derivatives) .
- Hydrolytic stability : Incubate in buffered solutions (pH 4–9) at 25–60°C, monitoring degradation via HPLC or NMR. For instance, analogous compounds show hydrolysis half-lives >24 hours in neutral aqueous solutions .
Q. What analytical techniques are essential for characterization?
- Structural elucidation : Use P NMR to confirm phosphorus environments (δ ~20–30 ppm for phosphoryl groups) and H/C NMR to identify chloromethyl and dioxaphosphorinane moieties .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (calculated for C₁₃H₂₄Cl₂O₈P₂: ~492.0 g/mol).
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry .
Advanced Research Questions
Q. What molecular mechanisms underlie its potential biological activity?
Computational and experimental approaches:
- Molecular docking : Screen against inflammatory enzymes (e.g., COX-2) using AutoDock Vina. Studies on similar compounds suggest binding affinities (Kᵢ) in the µM range due to interactions with catalytic residues .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., inhibition of phospholipase A₂ observed in vitro at 10–50 µM concentrations) .
Q. How can contradictory data on enzyme inhibition be resolved?
Discrepancies may arise from assay conditions (e.g., buffer ionic strength, substrate concentrations). Mitigation strategies:
- Cross-validation : Use orthogonal methods (e.g., surface plasmon resonance for binding kinetics vs. enzymatic activity assays).
- Control experiments : Include known inhibitors (e.g., dexamethasone for anti-inflammatory targets) to benchmark results .
Q. What environmental impacts should be considered in disposal protocols?
Follow ecotoxicological guidelines:
Q. What challenges exist in achieving enantioselective synthesis?
Key issues include:
Q. How can research on this compound be integrated into broader theoretical frameworks?
Link to conceptual models such as:
- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., chloromethyl groups) with bioactivity using QSAR software (e.g., Schrödinger’s QikProp) .
- Environmental fate modeling : Apply fugacity models (e.g., EQC Level III) to predict partitioning into air/water/soil based on log Kow and vapor pressure .
Methodological Tables
Q. Table 1: Key Stability Parameters
| Condition | Test Method | Observed Result (Example) | Reference |
|---|---|---|---|
| Thermal decomposition | TGA (10°C/min, N₂) | Onset at 210°C | |
| Aqueous hydrolysis | HPLC (pH 7, 37°C) | t₁/₂ = 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
